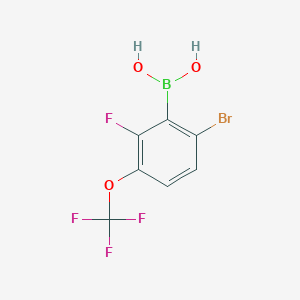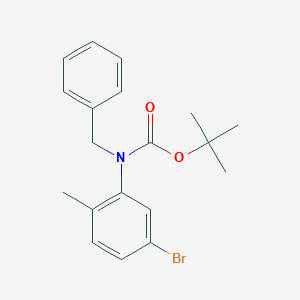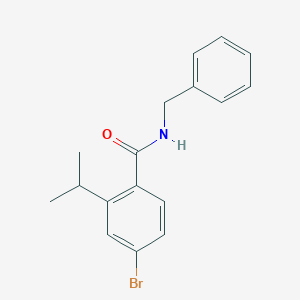
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene, also known as 1-F2P4TFMB, is an organic compound composed of a benzene ring with a fluorine, an oxygen, and three fluoromethyl groups attached. It is a colorless liquid that is insoluble in water and has a pungent odor. It is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions.
Applications De Recherche Scientifique
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of fluorescent compounds.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene is not fully understood. It is believed that the fluorine atom and the three fluoromethyl groups attached to the benzene ring act as electron-withdrawing groups, which makes the molecule more reactive. This increased reactivity allows 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene to act as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene are not well understood. It is believed that the molecule can interact with proteins and enzymes, but the exact mechanism of action is not known. Additionally, 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene has not been tested for its potential toxicity in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene has several advantages for use in laboratory experiments. It is a colorless liquid that is insoluble in water, making it easy to store and handle. Additionally, it is a highly reactive molecule, making it useful as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. However, 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene is also a potentially hazardous substance and should be handled with care.
Orientations Futures
There are several potential future directions for research involving 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene. These include further study of its biochemical and physiological effects, further exploration of its potential applications in organic synthesis, coordination chemistry, and polymerization reactions, and investigation of its potential toxicity in humans and animals. Additionally, further research into the mechanism of action of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene could provide insight into its potential uses in pharmaceuticals and agrochemicals.
Méthodes De Synthèse
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene can be synthesized through a variety of methods. One of the most common methods is the reaction of 1-fluoro-2-(trifluoromethyl)benzene with propan-2-yloxy chloride in the presence of a base such as sodium hydroxide. This reaction produces a 1-fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene.
Propriétés
IUPAC Name |
1-fluoro-2-propan-2-yloxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O/c1-6(2)15-9-5-7(10(12,13)14)3-4-8(9)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCYGRROAOORAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)
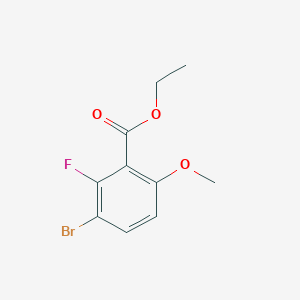
![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)
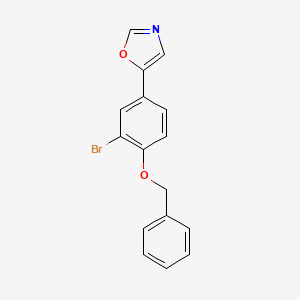
![2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294520.png)


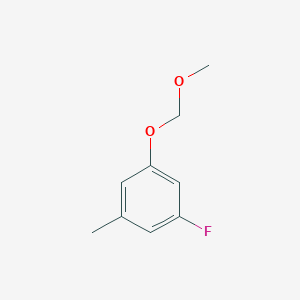
![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B6294556.png)

